GNF-5837

描述

GNF-5837 is a potent, selective, and orally bioavailable inhibitor of neurotrophic receptor tyrosine kinases, specifically targeting TrkA, TrkB, and TrkC . This compound has shown significant potential in various scientific research applications, particularly in the treatment of renal cell carcinoma .

准备方法

GNF-5837 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。合成路线通常包括以下步骤:

中间体的形成: 最初的步骤涉及通过各种有机反应制备关键中间体。

This compound 的工业生产方法没有得到广泛的记录,但它们可能涉及优化实验室规模的合成,以实现适合大规模生产的更高产量和纯度。

化学反应分析

GNF-5837 会经历几种类型的化学反应,包括:

氧化: 这种化合物在特定条件下会发生氧化反应。

还原: 还原反应也可以使用常见的还原剂在 this compound 上进行。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。这些反应形成的主要产物取决于所使用的特定条件和试剂。

科学研究应用

Introduction to GNF-5837

This compound is a novel oxindole urea compound recognized as a potent pan-tropomyosin receptor kinase (TRK) inhibitor. It exhibits significant binding affinity to TRK receptors, particularly TrkA, TrkB, and TrkC, which are involved in various cellular processes, including growth and survival signaling pathways. The compound has shown promise in multiple areas of scientific research, particularly in oncology and neurobiology.

Oncology Research

This compound has been extensively studied for its anti-tumoral properties across various cancer types. Its ability to inhibit TRK signaling pathways has been linked to reduced cell viability and proliferation in cancer cell lines.

Case Studies:

- Renal Cell Carcinoma : In studies involving Caki-2 and 786O renal carcinoma cell lines, this compound demonstrated a dose-dependent decrease in cell viability, with a significant reduction observed at concentrations of 20 µM after 48 hours of treatment. The compound inhibited the phosphorylation of TrkA and TrkB, disrupting downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are critical for cancer cell survival and proliferation .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| Caki-2 | 20 | 57.1 |

| 786O | 20 | 48.2 |

Neuroendocrine Tumors

This compound has shown efficacy in treating neuroendocrine tumors (NETs). In vitro studies indicated that it effectively inhibited the growth of human NET cell lines such as GOT1, BON1, and NCI-H727. Notably, the combination of this compound with everolimus resulted in enhanced anti-tumoral effects due to synergistic downregulation of critical signaling pathways .

Findings:

- Cell Viability Assay : this compound reduced the viability of GOT1 cells significantly when treated alone or in combination with everolimus.

| Treatment | Viability Reduction (%) |

|---|---|

| This compound Alone | Significant |

| This compound + Everolimus | Enhanced |

Neurobiology Applications

Beyond its oncological applications, this compound has been investigated for its effects on neurotrophin signaling pathways. It has been shown to exhibit anti-ferroptotic activity, which is crucial for protecting neurons from oxidative stress-induced cell death.

Mechanism:

This compound quells lipid peroxidation and reduces the generation of malondialdehyde (a marker of oxidative stress), suggesting a receptor-independent mechanism that protects against ferroptosis .

Pharmacological Research

The pharmacological profile of this compound reveals its selectivity for TRK receptors over other kinases, including PDGFR and c-Kit. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

作用机制

相似化合物的比较

GNF-5837 在其对 TrkA、TrkB 和 TrkC 的有效和选择性抑制方面是独一无二的。类似的化合物包括:

7,8-二羟基黄酮: 一种 TrkB 激动剂,也表现出神经保护作用.

ANA-12: 一种选择性 TrkB 拮抗剂,用于研究 TrkB 信号传导的研究.

K252a: 一种广谱激酶抑制剂,也靶向 Trk 受体.

生物活性

GNF-5837 is a selective pan-tropomyosin receptor kinase (Trk) inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those involving neurotrophin signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and implications for cancer treatment.

This compound functions primarily as an inhibitor of TrkA and TrkB receptors, which are involved in cell growth, survival, and differentiation. By inhibiting these receptors, this compound disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.

Cell Viability Assays

In a study examining renal cell carcinoma (RCC) lines (Caki-2 and 786O), this compound was shown to significantly reduce cell viability in a dose-dependent manner. The MTS assay revealed that treatment with 20 µM this compound decreased the viability of Caki-2 cells to approximately 57.1% and 786O cells to about 48.2% compared to controls after 48 hours of exposure .

Table 1: Effects of this compound on Cell Viability in RCC Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| Caki-2 | 20 | 57.1 |

| 786O | 20 | 48.2 |

Further analysis using EdU incorporation assays indicated that this compound treatment led to a substantial reduction in DNA synthesis among treated cells, confirming its antiproliferative effects .

Signaling Pathway Inhibition

Western blot analyses demonstrated that this compound effectively inhibited the phosphorylation of TrkA and TrkB receptors as well as downstream kinases AKT and ERK in both RCC cell lines . This inhibition correlates with reduced cell cycle progression and increased apoptosis.

Case Studies in Neuroendocrine Tumors

In studies focusing on neuroendocrine tumors (NETs), this compound exhibited variable effects depending on the cell line. For instance, in the GOT1 cell line, treatment with this compound resulted in a significant decrease in cell viability in a time- and dose-dependent manner. Conversely, BON1 and NCI-H727 cells showed resistance to this compound treatment .

Table 2: Impact of this compound on Neuroendocrine Tumor Cell Lines

| Cell Line | Response to this compound | Viability Change (%) |

|---|---|---|

| GOT1 | Sensitive | Decreased |

| BON1 | Resistant | No change |

| NCI-H727 | Resistant | No change |

The combination of this compound with everolimus (an mTOR inhibitor) enhanced its efficacy, suggesting a synergistic effect that could be beneficial for treatment strategies targeting NETs .

In Vivo Efficacy

In mouse xenograft models, this compound demonstrated significant tumor growth inhibition. At dosages of 50 mg/kg and 100 mg/kg, tumor regression rates reached 72% and 100%, respectively . These findings support the potential clinical application of this compound as a therapeutic agent against tumors expressing Trk receptors.

属性

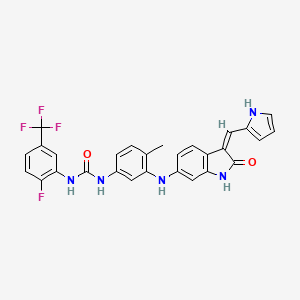

IUPAC Name |

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDUWLSETXNJJT-MTJSOVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033769-28-6 | |

| Record name | 1033769-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。